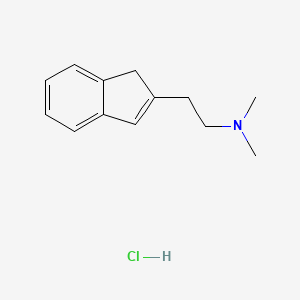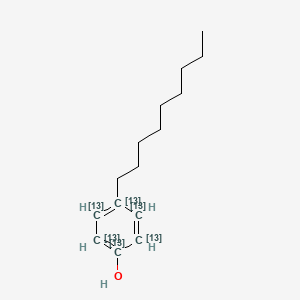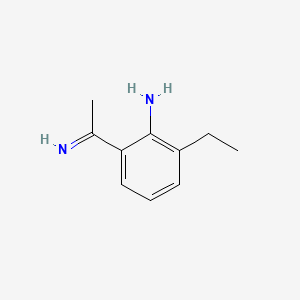
N,N-Dimethyl-1H-indene-2-ethanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-Dimethyl-1H-indene-2-ethanamine Hydrochloride is a chemical compound with the molecular formula C13H18ClN . It is also known by other synonyms such as 2-(1H-inden-2-yl)-N,N-dimethylethanamine;hydrochloride . The compound has a molecular weight of 223.74 g/mol .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C13H17N.ClH/c1-14(2)8-7-11-9-12-5-3-4-6-13(12)10-11;/h3-6,9H,7-8,10H2,1-2H3;1H . The Canonical SMILES representation is CN(C)CCC1=CC2=CC=CC=C2C1.Cl . Physical And Chemical Properties Analysis
This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has 3 rotatable bonds . The topological polar surface area is 3.2 Ų . The compound is covalently bonded and has a complexity of 217 .Scientific Research Applications
Nitrosamines and Water Technology
- Research Focus : Nitrosamines, particularly N-nitrosodimethylamine (NDMA), are significant in water technology due to their formation as disinfection by-products in chloraminated waters. The study reviews mechanisms of nitrosamine formation, their occurrence, and strategies for removal from water. Although NDMA is structurally different from N,N-Dimethyl-1H-indene-2-ethanamine Hydrochloride, understanding the behavior of similar dimethylated compounds in water technology can provide insights into potential environmental impacts and treatment methods (Nawrocki & Andrzejewski, 2011).
Dimethyl Ether (DME) in Compression Ignition Engines
- Research Focus : DME is explored as an alternative fuel for compression ignition (CI) engines due to its environmental benefits, including low emissions. The review discusses the properties of DME, its combustion performance, and the technological adaptations required for its use in CI engines. This research is relevant for understanding how structurally similar dimethyl compounds might be utilized in energy and environmental applications (Park & Lee, 2014).
Novel Brominated Flame Retardants
- Research Focus : The review summarizes the occurrence and potential risks of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, and consumer goods. While the focus is on brominated compounds, the methodology for studying the environmental presence and impact of such organohalogen compounds could be applicable to the environmental monitoring of this compound (Zuiderveen, Slootweg, & de Boer, 2020).
Sigma-1 Receptor and Dimethyltryptamine
- Research Focus : This paper explores the role of N,N-dimethyltryptamine (DMT), a compound with a dimethyl group, in tissue protection, regeneration, and immunity via its action as a sigma-1 receptor ligand. Although focusing on a specific hallucinogen, the study provides insights into the broader implications of dimethylated compounds in physiological processes and potential therapeutic applications (Frecska et al., 2013).
Properties
IUPAC Name |
2-(1H-inden-2-yl)-N,N-dimethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-14(2)8-7-11-9-12-5-3-4-6-13(12)10-11;/h3-6,9H,7-8,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUASECOLMLHBSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC2=CC=CC=C2C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
![1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone-d8](/img/no-structure.png)
![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)
![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)

![[2'-13C]uridine](/img/structure/B584034.png)
![[3'-13C]Uridine](/img/structure/B584035.png)
![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)
![Uridine-[5',5'-D2]](/img/structure/B584041.png)



